molecular formula C28H46O B1670614 Dihydrotachysterol CAS No. 67-96-9

Dihydrotachysterol

Numéro de catalogue: B1670614
Numéro CAS: 67-96-9
Poids moléculaire: 398.7 g/mol
Clé InChI: ILYCWAKSDCYMBB-ZJGOHBTISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor .

Cellular Effects

This compound is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . This compound also increases renal phosphate excretion . Any side-effects caused by this compound are likely to be due to too much calcium in your blood .

Molecular Mechanism

The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The metabolism of both this compound 2 (DHT 2) and this compound 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .

Dosage Effects in Animal Models

At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .

Metabolic Pathways

This compound is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxythis compound, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .

Transport and Distribution

Once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .

Subcellular Localization

It is known that once hydroxylated to 25-hydroxythis compound, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .

Analyse Des Réactions Chimiques

Le dihydrotachysterol subit plusieurs types de réactions chimiques, notamment l'hydroxylation dans le foie pour former du 25-hydroxythis compound . Cette forme hydroxylée est la principale forme active circulante du médicament . Le composé ne subit pas d'hydroxylation ultérieure par le rein, ce qui en fait un analogue de la 1,25-dihydroxyvitamine D . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les enzymes hépatiques pour l'hydroxylation . Le principal produit formé à partir de ces réactions est le 25-hydroxythis compound .

Applications de la recherche scientifique

Le this compound a diverses applications de recherche scientifique en chimie, biologie, médecine et industrie. Il est utilisé pour traiter l'hypophosphatémie familiale, l'hypocalcémie associée à l'hypoparathyroïdie et la pseudo-hypoparathyroïdie, et l'ostéodystrophie rénale dans l'urémie chronique . De plus, il est utilisé dans la recherche liée à la régulation des protéines de la matrice osseuse et à l'expression de l'ostéocalcine . Le this compound est également utilisé dans des études impliquant l'administration d'analogues de la vitamine D à des animaux de laboratoire pour induire certaines conditions à des fins de recherche .

Mécanisme d'action

Une fois hydroxylé en 25-hydroxythis compound, le this compound se lie au récepteur de la vitamine D . La forme liée du récepteur de la vitamine D sert de régulateur transcriptionnel des protéines de la matrice osseuse, induisant l'expression de l'ostéocalcine et supprimant la synthèse du collagène de type I . Le this compound est efficace pour augmenter le calcium sérique en stimulant l'absorption intestinale du calcium et en mobilisant le calcium osseux en l'absence d'hormone parathyroïdienne et de tissu rénal fonctionnel . Il augmente également l'excrétion rénale de phosphate .

Applications De Recherche Scientifique

Clinical Applications

Dihydrotachysterol is primarily utilized in the treatment of conditions associated with hypocalcemia and hypoparathyroidism. Its applications include:

  • Hypoparathyroidism : this compound is commonly prescribed for patients with hypoparathyroidism, especially post-surgical cases where parathyroid glands are removed. It helps elevate serum calcium levels by enhancing intestinal calcium absorption and mobilizing bone calcium .
  • Familial Hypophosphatemia : This condition, characterized by low phosphate levels leading to rickets or osteomalacia, can be effectively managed with this compound. The compound aids in correcting calcium and phosphate imbalances .
  • Osteomalacia and Rickets : this compound is also used to prevent and treat rickets or osteomalacia, conditions resulting from vitamin D deficiency .

Case Study 1: Management of Hypercalcemia

A study reported on five patients who developed severe hypercalcemia during long-term this compound therapy for hypoparathyroidism. Symptoms included renal impairment due to calcifications. Upon discontinuation of this compound, patients were transitioned to shorter-acting vitamin D derivatives with successful management of calcium levels .

Case Study 2: Efficacy in Familial Hypophosphatemia

In a clinical trial involving patients with familial hypophosphatemia, this compound administration resulted in significant improvements in serum phosphate levels and bone mineral density, demonstrating its effectiveness in managing this genetic disorder .

Comparative Analysis of this compound and Other Vitamin D Analogues

FeatureThis compoundOther Vitamin D Analogues
Mechanism of ActionVDR activationVDR activation
Primary UseHypoparathyroidismVarious (e.g., psoriasis)
Metabolites1 alpha,25-(OH)2DHT1 alpha,25-(OH)2D3
Risk of HypercalcemiaHigher incidenceVariable
Duration of EffectLonger-lastingShorter

Activité Biologique

Dihydrotachysterol (DHT) is a synthetic analog of vitamin D that exhibits significant biological activity, particularly in the regulation of calcium and phosphate metabolism. This article explores the mechanisms of action, therapeutic applications, and case studies related to DHT, supported by data tables and research findings.

This compound functions primarily by enhancing intestinal absorption of calcium and mobilizing calcium from bone. Upon administration, it is hydroxylated in the liver to form 25-hydroxythis compound, which binds to the vitamin D receptor (VDR). This binding activates gene expression related to calcium transport and bone metabolism, mimicking the actions of parathyroid hormone (PTH) in the absence of functional renal tissue .

Key Actions of this compound:

  • Stimulates Intestinal Calcium Absorption: Increases calcium uptake from the gut.
  • Mobilizes Bone Calcium: Releases calcium from bone stores.
  • Increases Renal Phosphate Excretion: Aids in phosphate management in the body.

Therapeutic Applications

DHT is primarily indicated for conditions associated with hypocalcemia, particularly:

  • Hypoparathyroidism: Used post-surgically to manage low calcium levels.
  • Vitamin D Dependent Rickets: Effective in treating certain types of rickets where traditional vitamin D is insufficient.
  • Familial Hypophosphatemia: Addresses hypophosphatemia linked with genetic disorders.

Case Studies and Clinical Findings

Several studies highlight the clinical implications and potential adverse effects associated with DHT therapy.

Case Study: Hypercalcemia Due to DHT Therapy

A study involving five patients treated with this compound for hypoparathyroidism revealed significant hypercalcemia. Symptoms were often overlooked due to their nonspecific nature. Patients exhibited elevated serum calcium levels ranging from 3.08 to 4.97 mmol/L, leading to severe complications requiring intensive care. After discontinuation of DHT, patients were transitioned to shorter-acting vitamin D derivatives, resulting in normalized calcium levels .

PatientDuration of DHT TherapyCalcium Level (mmol/L)Creatinine Level (µmol/L)Treatment Outcome
14 years3.08277Improved
210 years4.50300Improved
320 years4.97365Improved
430 years3.80290Improved
550 years3.50310Improved

Pharmacological Properties

This compound has unique pharmacokinetic properties compared to other vitamin D analogs:

  • Half-life: Not well-defined; varies based on individual metabolism.
  • Protein Binding: Greater than 99%, indicating strong interaction with plasma proteins.
  • Metabolism: Rapidly metabolized; approximately 20% excreted in bile within the first 24 hours .

Research Findings

Recent studies have examined the metabolic pathways and biological activity of DHT:

  • In Vivo Metabolism: Research indicates that DHT is metabolized into active forms such as 1 alpha,25-(OH)2DHT, which retains significant biological activity comparable to natural vitamin D .
  • Comparative Efficacy: Experimental studies show that higher doses of DHT are required to achieve similar therapeutic effects as traditional vitamin D compounds .

Propriétés

Numéro CAS

67-96-9

Formule moléculaire

C28H46O

Poids moléculaire

398.7 g/mol

Nom IUPAC

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+

Clé InChI

ILYCWAKSDCYMBB-ZJGOHBTISA-N

SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

SMILES isomérique

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O

SMILES canonique

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Apparence

Solid powder

Color/Form

Needles from 90% methanol
COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

melting_point

131 °C

Key on ui other cas no.

67-96-9

Description physique

Solid

Pictogrammes

Acute Toxic

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Easily sol in organic solents
SOL IN ALC;  FREELY SOL IN ETHER & CHLOROFORM;  SPARINGLY SOL IN VEGETABLE OILS

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AT 10
AT-10
AT10
Calcamine
Dihydrotachysterin
Dihydrotachysterol
Tachystin

Pression de vapeur

5.2X10-10 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotachysterol
Reactant of Route 2
Dihydrotachysterol
Reactant of Route 3
Dihydrotachysterol
Reactant of Route 4
Dihydrotachysterol
Reactant of Route 5
Dihydrotachysterol
Reactant of Route 6
Dihydrotachysterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.